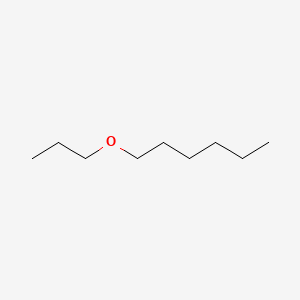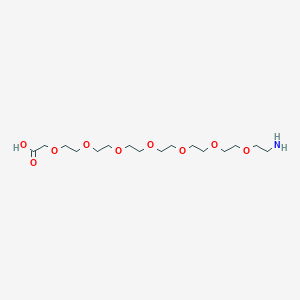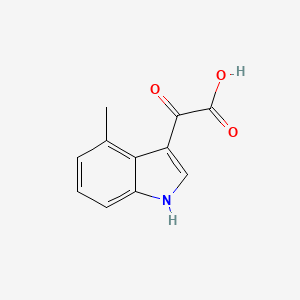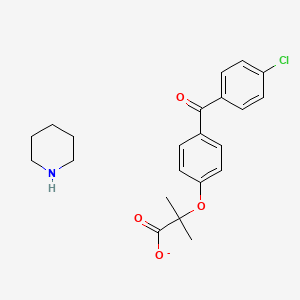
Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a compound of significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a piperidinium ring and a chlorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves the reaction of 4-chlorobenzoyl chloride with phenoxy-2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibrate: 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid isopropyl ester.
Fenofibric acid: 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropionic acid.
Uniqueness
Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its piperidinium ring, which imparts distinct chemical and biological properties compared to similar compounds like fenofibrate and fenofibric acid. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H25ClNO4- |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;piperidine |
InChI |
InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1 |
Clé InChI |
ZOUVEFSEYVSKJM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



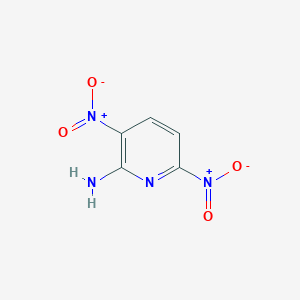

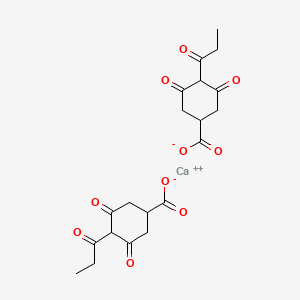
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
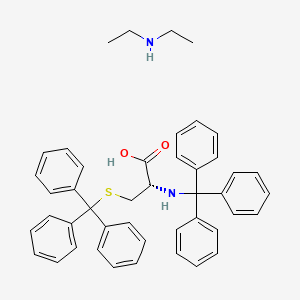


![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

